L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-threonyl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-threonyl-L-leucine is a peptide compound composed of five amino acids: cysteine, tyrosine, threonine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-threonyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, leucine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, threonine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for tyrosine, cysteine, and another cysteine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-threonyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Functional groups on the amino acids can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products
Disulfide Bonds: Oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide structure.
Modified Peptides: Substitution reactions can yield peptides with modified side chains, potentially altering their biological activity.
Scientific Research Applications
L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-threonyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-threonyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may act as an agonist or antagonist in signaling pathways, influencing processes like cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-threonyl-L-tyrosine: Similar structure but with an additional tyrosine residue.
L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-threonyl-L-alanine: Similar structure but with alanine instead of leucine.
L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-threonyl-L-valine: Similar structure but with valine instead of leucine.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-tyrosyl-L-threonyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of two cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and influence its activity.
Properties
CAS No. |
646505-74-0 |
---|---|
Molecular Formula |
C25H39N5O8S2 |
Molecular Weight |
601.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C25H39N5O8S2/c1-12(2)8-18(25(37)38)28-24(36)20(13(3)31)30-22(34)17(9-14-4-6-15(32)7-5-14)27-23(35)19(11-40)29-21(33)16(26)10-39/h4-7,12-13,16-20,31-32,39-40H,8-11,26H2,1-3H3,(H,27,35)(H,28,36)(H,29,33)(H,30,34)(H,37,38)/t13-,16+,17+,18+,19+,20+/m1/s1 |
InChI Key |
JQNWWLBDNVDGPE-MZGCJMJGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.